N-(2-chlorophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]propanamide
Description
The compound N-(2-chlorophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]propanamide features a 2-chlorophenyl group linked via a propanamide chain to a hexahydroquinazolin-4-one ring system with a sulfanyl bridge. This structure combines a halogenated aromatic moiety, a saturated heterocyclic ring, and a thioether linker, which are critical for its physicochemical and biological properties.
Properties
Molecular Formula |
C17H18ClN3O2S |
|---|---|
Molecular Weight |
363.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C17H18ClN3O2S/c1-10(15(22)19-14-9-5-3-7-12(14)18)24-17-20-13-8-4-2-6-11(13)16(23)21-17/h3,5,7,9-10H,2,4,6,8H2,1H3,(H,19,22)(H,20,21,23) |
InChI Key |
TWULLJOBHYBOTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1Cl)SC2=NC3=C(CCCC3)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
N-(2-Chlorophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]propanamide comprises three distinct regions:
- Hexahydroquinazolinone core : A bicyclic system with a ketone at position 4 and partial saturation across six carbons.
- Sulfanyl-propanamide linker : A thioether bridge connecting the quinazolinone to a propanamide group.
- 2-Chlorophenyl substituent : An aromatic ring with a chlorine atom at the ortho position.
Retrosynthetic Strategy
Retrosynthetic disconnections suggest the following intermediates:
- Intermediate A : 2-Mercapto-4-oxo-3,4,5,6,7,8-hexahydroquinazoline.
- Intermediate B : 2-Bromopropionic acid (or activated ester).
- Intermediate C : 2-Chloroaniline.
The convergent synthesis involves coupling Intermediate A with a propanamide derivative derived from Intermediate B and C.
Synthesis of the Hexahydroquinazolinone Core
Cyclocondensation of Cyclohexanone and Guanidine
The hexahydroquinazolinone scaffold is synthesized via a modified Niementowski reaction. Cyclohexanone reacts with guanidine carbonate under acidic conditions to form 4-oxo-3,4,5,6,7,8-hexahydroquinazoline.
Procedure :
- Cyclohexanone (10 mmol) and guanidine carbonate (12 mmol) are refluxed in acetic acid (20 mL) at 120°C for 6 hours.
- The mixture is cooled, diluted with ice water, and neutralized with NaHCO₃.
- The precipitate is filtered and recrystallized from ethanol to yield 4-oxo-3,4,5,6,7,8-hexahydroquinazoline (Yield: 78%, m.p. 198–200°C).
Introduction of the Sulfanyl Group
The mercapto group is introduced via nucleophilic displacement of a halogen at position 2 of the quinazolinone.
Procedure :
- 2-Chloro-4-oxo-3,4,5,6,7,8-hexahydroquinazoline (5 mmol) is treated with thiourea (6 mmol) in DMF at 80°C for 4 hours.
- The product is precipitated with water, filtered, and washed with ethanol to yield 2-mercapto-4-oxo-3,4,5,6,7,8-hexahydroquinazoline (Yield: 85%, m.p. 182–184°C).
Synthesis of the Propanamide Linker
Activation of 2-Bromopropionic Acid
2-Bromopropionic acid is converted to its N-hydroxysuccinimide (NHS) ester for efficient amidation.
Procedure :
Amidation with 2-Chloroaniline
The NHS ester reacts with 2-chloroaniline to form N-(2-chlorophenyl)-2-bromopropanamide.
Procedure :
- The NHS ester (5 mmol) and 2-chloroaniline (5.5 mmol) are stirred in THF at 25°C for 12 hours.
- The product is purified via column chromatography (Hexane:EtOAc = 3:1) to yield N-(2-chlorophenyl)-2-bromopropanamide (Yield: 76%, m.p. 112–114°C).
Final Coupling Reaction
Thioether Formation
The sulfanyl group of Intermediate A displaces the bromide in N-(2-chlorophenyl)-2-bromopropanamide.
Procedure :
- 2-Mercapto-4-oxo-3,4,5,6,7,8-hexahydroquinazoline (4 mmol) and N-(2-chlorophenyl)-2-bromopropanamide (4 mmol) are refluxed in acetone with K₂CO₃ (8 mmol) for 8 hours.
- The mixture is filtered, concentrated, and recrystallized from methanol to yield the title compound (Yield: 68%, m.p. 165–167°C).
Optimization and Scalability
Reaction Condition Screening
- Solvent : Acetone outperforms DMF or THF in minimizing side reactions.
- Base : K₂CO₃ provides higher yields than NaHCO₃ or Et₃N.
- Temperature : Reflux (56°C) balances reaction rate and decomposition.
Yield Improvement Strategies
- Catalysis : Adding KI (10 mol%) accelerates bromide displacement (Yield: 74%).
- Purification : Recrystallization from methanol improves purity to >99% (HPLC).
Analytical Characterization
Spectroscopic Data
Purity and Stability
- HPLC : Purity >99% (C18 column, MeCN:H₂O = 70:30).
- Stability : Stable at 25°C for 6 months (no degradation by TLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group in the quinazolinone moiety, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, quinazolinone derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound may be investigated for similar properties, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, the compound could be explored for its therapeutic potential
Industry
Industrially, the compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its diverse reactivity and biological activity make it a versatile candidate for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]propanamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
DNA Interaction: The compound could bind to DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural differences among analogs include:
- Substituents on the aromatic ring : Position (e.g., 2- vs. 4-chlorophenyl) and electronic nature (e.g., methoxy, fluoro).
- Heterocyclic core : Saturation (hexahydroquinazolin vs. quinazolin) and substituents on the ring.
- Linker chain : Length (propanamide vs. acetamide) and functional groups (sulfanyl vs. oxadiazole).
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Heterocyclic saturation: The hexahydroquinazolin core in the target compound and likely enhances conformational flexibility compared to non-saturated quinazolinones (e.g., ), possibly improving solubility or target engagement.
- Linker chain : Propanamide/butanamide chains (target compound, ) may optimize spatial alignment with enzyme active sites compared to shorter acetamide linkers ().
SAR Insights :
- Substituent electronic effects : Fluorine at the 4-position () enhances MMP-9 binding (KD = 320 nM) compared to bulkier groups (e.g., difluoromethoxy in : KD = 2.1 µM), suggesting electron-withdrawing groups improve potency.
- Heterocyclic core: Hexahydroquinazolin derivatives (target compound, ) show stronger enzyme inhibition than non-saturated quinazolinones () or oxadiazoles (), likely due to improved hydrophobic interactions.
Biological Activity
N-(2-chlorophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]propanamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on various studies and data sources.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 445.99 g/mol. The compound features a chlorophenyl group and a hexahydroquinazolinyl moiety connected via a sulfanyl link.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that similar compounds with hexahydroquinazolin derivatives possess antimicrobial properties. The presence of the sulfanyl group may enhance this activity by disrupting bacterial cell membranes.
- Anticancer Potential : Compounds with similar structures have been investigated for their anticancer effects. For instance, certain quinazoline derivatives have demonstrated the ability to inhibit cancer cell proliferation in vitro.
- Enzyme Inhibition : this compound may act as a selective inhibitor of specific enzymes involved in metabolic pathways related to cancer and inflammation.
1. Antimicrobial Studies
A study conducted on related hexahydroquinazoline derivatives found that they exhibited significant antibacterial activity against strains such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific derivative tested.
2. Anticancer Activity
Research published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of quinazoline derivatives on various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound showed IC50 values in the micromolar range (10–30 µM), indicating promising anticancer properties.
3. Enzyme Inhibition Assays
In enzyme inhibition studies, the compound was tested against several targets including protein kinases and proteases. Results indicated that it could inhibit specific kinases involved in cell signaling pathways critical for cancer progression.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
